molecular formula C9H16Cl2N2 B13037628 1-m-Tolylethane-1,2-diamine dihydrochloride

1-m-Tolylethane-1,2-diamine dihydrochloride

Cat. No.: B13037628
M. Wt: 223.14 g/mol
InChI Key: OURAUJPRCMMMFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylphenyl)ethane-1,2-diamine 2HCl is a chemical compound with the molecular formula C9H16Cl2N2. It is a derivative of ethane-1,2-diamine, where one of the hydrogen atoms is replaced by a 3-methylphenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Properties

Molecular Formula

C9H16Cl2N2

Molecular Weight

223.14 g/mol

IUPAC Name

1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H14N2.2ClH/c1-7-3-2-4-8(5-7)9(11)6-10;;/h2-5,9H,6,10-11H2,1H3;2*1H

InChI Key

OURAUJPRCMMMFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylphenyl)ethane-1,2-diamine 2HCl typically involves the reaction of 3-methylbenzyl chloride with ethylenediamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Methylphenyl)ethane-1,2-diamine 2HCl can be scaled up by using larger reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylphenyl)ethane-1,2-diamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: Imines or amides.

    Reduction: Primary amines.

    Substitution: Substituted diamines or amides.

Scientific Research Applications

1-(3-Methylphenyl)ethane-1,2-diamine 2HCl has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)ethane-1,2-diamine 2HCl involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. The exact pathways involved are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylphenyl)ethane-1,2-diamine
  • 1-(4-Methylphenyl)ethane-1,2-diamine
  • 1-(3-Chlorophenyl)ethane-1,2-diamine

Uniqueness

1-(3-Methylphenyl)ethane-1,2-diamine 2HCl is unique due to the presence of the 3-methylphenyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and can result in different reactivity and biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.